molecular formula C4H10N4O B1666421 Azido-PEG1-Amine CAS No. 464190-91-8

Azido-PEG1-Amine

Cat. No. B1666421
M. Wt: 130.15 g/mol
InChI Key: JIQVRHWKIDNQLC-UHFFFAOYSA-N
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Description

Azido-PEG1-Amine is a probe molecule that can be used to measure the frequencies of molecules . This compound is synthesized by glycoconjugation and can be crosslinked with a range of linkers .


Synthesis Analysis

Azido-PEG1-Amine is synthesized by glycoconjugation . The preparation of azido modified nucleic acids by solid-phase synthesis can be problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction .


Molecular Structure Analysis

The molecular formula of Azido-PEG1-Amine is C4H10N4O . It has a molecular weight of 130.15 g/mol .


Chemical Reactions Analysis

The amino group in Azido-PEG1-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Azido-PEG1-Amine has a molecular weight of 130.15 g/mol . The density of Azido-PEG1-Amine is 1 g/cm3 . It should be stored at <-15°C .

Scientific Research Applications

1. Synthesis and Conjugation Chemistry

Azido-PEG1-Amine, a derivative of poly(ethylene glycol) (PEG), has been utilized extensively in synthesis and conjugation chemistry. It offers primary amine and carboxyl end groups, allowing for efficient conjugation with various ligands through "click chemistry" (Hiki & Kataoka, 2007). This application is vital for creating diverse molecular probes and studying biological interactions, such as carbohydrate-binding proteins (Bertozzi & Bednarski, 1991).

2. Cell Adhesion and Migration

In cell biology research, Azido-PEG1-Amine is used to create dynamic surface coatings that trigger cell adhesion, migration, and shape change. This is demonstrated by the development of cell-repellent azido-[polylysine-g-PEG] substrates that control cell adhesion spatially (van Dongen et al., 2013).

3. Bioconjugation and Protein Modification

Azido-PEG1-Amine has been pivotal in bioconjugation, particularly in selectively modifying proteins with azides. This facilitates the synthesis of homogeneously modified protein conjugates for various applications, including target identification and bioorthogonal protection of proteins (Lohse et al., 2017).

4. Hydrogel Formation and Drug Delivery

In materials science, Azido-PEG1-Amine is used for synthesizing hydrogels via click chemistry, showcasing potential for applications in drug delivery and tissue engineering (Huynh et al., 2013).

5. PEGylation of Proteins

It also serves as a base for PEGylation strategies, especially in the selective PEGylation of proteins for therapeutic applications. This is achieved through the incorporation of azidophenylalanine into proteins, followed by cycloaddition reactions (Deiters et al., 2004).

6. Antifouling Coatings

Azido-PEG1-Amine is instrumental in developing antifouling coatings, particularly for biomedical applications. These coatings reduce protein adsorption, enhancing biocompatibility and stability (Flavel et al., 2013).

7. Polymer Synthesis

Its role extends to polymer synthesis, where it is used to create heterobifunctional PEG with diverse functional groups. This versatility supports the development of biomedical materials, such as hydrogels and drug carriers (Mahou & Wandrey, 2012).

8. Drug Conjugation and Delivery

Azido-PEG1-Amine plays a crucial role in drug delivery research. It's used to synthesize functionalized copolymers for drug conjugation, facilitating the creation of nanoscale drug delivery systems (Hu et al., 2013).

Safety And Hazards

Azido-PEG1-Amine is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Azido-PEG1-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Its easy accessibility and efficient synthesis pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

properties

IUPAC Name

2-(2-azidoethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O/c5-1-3-9-4-2-7-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQVRHWKIDNQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG1-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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